molecular formula C10H18N4O2S B3292981 tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate CAS No. 883008-47-7

tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate

Cat. No.: B3292981
CAS No.: 883008-47-7
M. Wt: 258.34 g/mol
InChI Key: AVKLZRNEPPSALC-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a methylthio (-SMe) group at position 3. The carbamate-protected amine moiety, tert-butoxycarbonyl (Boc), is attached via a methylene bridge to the triazole ring. This structure is commonly utilized in medicinal chemistry as an intermediate for drug development, particularly in the synthesis of kinase inhibitors or antimicrobial agents .

Synthesis
The synthesis of such triazole derivatives often involves microwave-assisted protocols to enhance reaction efficiency. For instance, analogous compounds like tert-butyl (1,5-diaryl-1,2,4-triazol-3-yl)carbamates (e.g., 9a–9g) are synthesized via cyclocondensation reactions under microwave irradiation, achieving yields of 62–90% . The methylthio group in the target compound likely originates from a methylthio reagent introduced during the substitution or cyclization steps.

Applications The Boc group serves as a protective moiety for amines, enabling further functionalization under controlled conditions. This compound’s structural framework is pivotal in developing bioactive molecules, as triazole rings are known for their metabolic stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name

tert-butyl N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-10(2,3)16-9(15)11-6-7-12-13-8(17-5)14(7)4/h6H2,1-5H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKLZRNEPPSALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(N1C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazole derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction is usually carried out under palladium-catalyzed cross-coupling conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a simpler alkane or alcohol derivative.

Scientific Research Applications

tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety, which is known for its pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Triazole Positions) Key Structural Differences Reference
tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate 4-Me, 5-SMe Reference compound
tert-Butyl (1,5-diphenyl-1,2,4-triazol-3-yl)carbamate (9a) 1-Ph, 5-Ph Aryl substituents instead of methyl/methylthio
4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (12) 5-pyridinylthio Pyridinylthio group; morpholine appendage
tert-Butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate 4-allyl, 5-SH Mercapto (-SH) group; allyl substitution
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate 5-CF₃ Trifluoromethyl group; piperidine linker

Key Observations :

  • Bulk and Solubility : Aryl substituents (e.g., 9a–9g) increase hydrophobicity, while morpholine (12) or piperidine (13) moieties enhance solubility .
  • Reactivity : Mercapto (-SH) derivatives (e.g., ) are more reactive toward alkylation or oxidation compared to methylthio analogs.
Physical and Chemical Properties
  • Melting Points : Triazole derivatives with aryl groups (e.g., 9d: 181°C) exhibit higher melting points than aliphatic-substituted analogs (e.g., 12: 140–181°C) due to improved crystallinity .
  • Stability : The methylthio group in the target compound offers moderate stability, whereas mercapto analogs (e.g., ) are prone to oxidation .
Analytical Characterization
  • NMR Profiles : Methylthio protons resonate at ~2.5 ppm in ¹H NMR, while aryl protons in analogs like 9a appear at 7.0–8.0 ppm .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would differ from CF₃-containing analogs (e.g., 615.7 for vs. ~300 for the target) .

Biological Activity

tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]carbamate
  • Molecular Formula : C10H18N4O2S
  • CAS Number : 883008-47-7

The compound's structure includes a triazole ring, which is known for its pharmacological properties and ability to interact with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety can inhibit the activity of various enzymes involved in crucial biological pathways. For instance, it may modulate the function of cytochrome P450 enzymes, which are essential for drug metabolism and the synthesis of steroid hormones .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, it has shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant capabilities through assays like DPPH and ABTS. Certain derivatives have shown IC50 values comparable to well-known antioxidants such as ascorbic acid .
  • Anticancer Potential :
    • Preliminary studies suggest that triazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects :
    • Some research indicates potential anti-inflammatory effects, although detailed studies are needed to elucidate these pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

Study ReferenceBiological ActivityFindings
Gulhan Turan et al. (2007)AntitubercularCompounds showed over 90% inhibition against M. tuberculosis at MIC of 6.25 µg/mL .
PMC10987910 (2024)Antioxidant & AntibacterialCompound 3d showed an ABTS IC50 of 0.397 µM; broad-spectrum antibacterial activity noted .
PMC9789209 (2022)Drug InteractionBinding affinities assessed; potential for modulating drug metabolism through PXR interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)carbamate

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